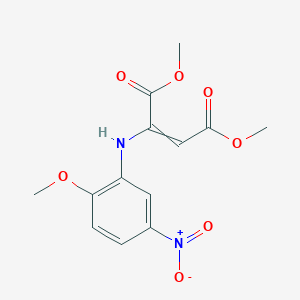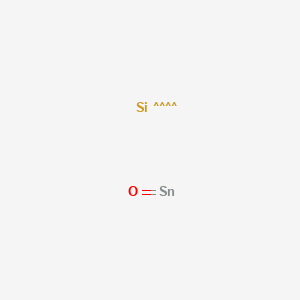
lambda~2~-Stannanone--silicon (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~2~-Stannanone–silicon (1/1): is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a tin (stannane) and silicon atom in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–silicon (1/1) typically involves the reaction of stannane derivatives with silicon-containing reagents under controlled conditions. One common method is the reaction of a stannane precursor with a silicon halide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of lambda2-Stannanone–silicon (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lambda2-Stannanone–silicon (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The silicon or tin atoms can be substituted with other functional groups or atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide or tin oxides, while reduction may produce lower oxidation state stannane or silicon compounds.
Applications De Recherche Scientifique
Lambda~2~-Stannanone–silicon (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential use in drug development or as a diagnostic agent.
Industry: It can be used in the production of advanced materials, such as semiconductors or catalysts.
Mécanisme D'action
The mechanism of action of lambda2-Stannanone–silicon (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a catalyst or reactant, facilitating the formation or transformation of other molecules. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Disilenes: Compounds with silicon-silicon double bonds.
Disilynes: Compounds with silicon-silicon triple bonds.
Siloxanes: Compounds containing silicon-oxygen bonds.
Uniqueness: Lambda2-Stannanone–silicon (1/1) is unique due to the presence of both tin and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
58500-40-6 |
|---|---|
Formule moléculaire |
OSiSn |
Poids moléculaire |
162.79 g/mol |
InChI |
InChI=1S/O.Si.Sn |
Clé InChI |
DOVLZBWRSUUIJA-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


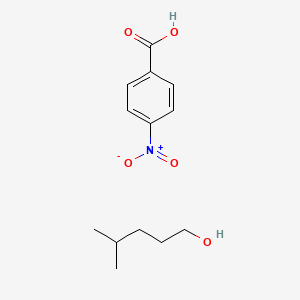
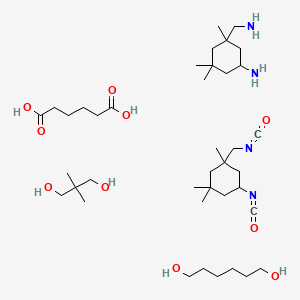
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)

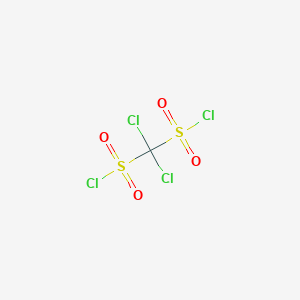
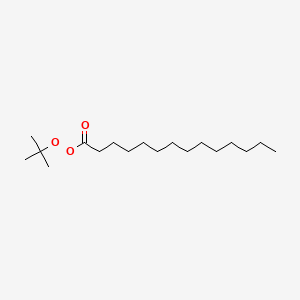


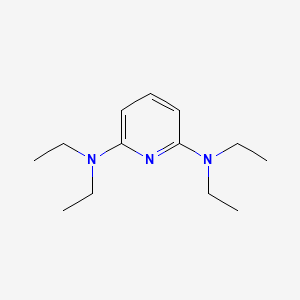
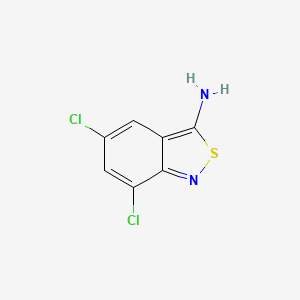
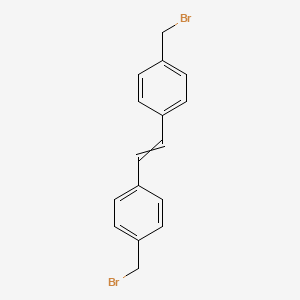
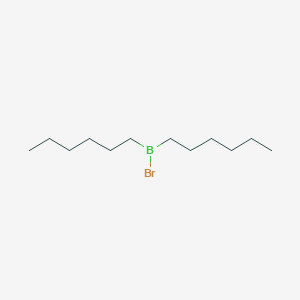
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
